Methyl 4,5-dimethoxy-2-(3-(2-thienyl)propanoylamino)benzoate
Description
Methyl 4,5-dimethoxy-2-(3-(2-thienyl)propanoylamino)benzoate is a synthetic organic compound featuring a benzoate core substituted with two methoxy groups at positions 4 and 5, and a propanoylamino linker at position 2 connected to a thiophen-2-yl moiety. The compound’s structure includes an acrylamido group [(E)-CH₂=CH-C(O)-NH-], as indicated by its synonym, (E)-methyl 4,5-dimethoxy-2-(3-(thiophen-2-yl)acrylamido)benzoate .
The compound’s synthesis likely involves amide coupling between a substituted benzoic acid derivative and a thiophene-containing acyl chloride, followed by esterification. Applications are speculative but could include medicinal chemistry (e.g., kinase inhibition) or materials science, given the electronic properties imparted by the thiophene and methoxy groups.
Properties
IUPAC Name |
methyl 4,5-dimethoxy-2-(3-thiophen-2-ylpropanoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-21-14-9-12(17(20)23-3)13(10-15(14)22-2)18-16(19)7-6-11-5-4-8-24-11/h4-5,8-10H,6-7H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVZTTHBVJJNPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CCC2=CC=CS2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dimethoxy-2-(3-(2-thienyl)propanoylamino)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of methyl 4,5-dimethoxy-2-nitrobenzoate.
Reduction: The nitro group is reduced to an amino group using a suitable reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Acylation: The resulting amine is then acylated with 3-(2-thienyl)propanoic acid chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-{[3-(2-thienyl)propanoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Methyl 4,5-dimethoxy-2-{[3-(2-thienyl)propanoyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4,5-dimethoxy-2-(3-(2-thienyl)propanoylamino)benzoate involves its interaction with specific molecular targets. The methoxy and thienyl groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of benzoate derivatives functionalized with heterocyclic propanoylamino substituents. Below is a detailed comparison with analogs from and related literature:
Table 1: Structural and Hypothetical Property Comparison
Key Comparative Insights:
Heterocycle Effects: Thiophene vs. Furan derivatives may exhibit faster degradation due to oxidative instability. Benzothiophene: The fused benzothiophene in N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide offers rigidity, which could improve target selectivity but reduce solubility.
Substituent Impacts :
- Methoxy Groups : The 4,5-dimethoxy groups in the parent compound may improve solubility in polar solvents (e.g., DMSO) and stabilize π-π interactions in protein binding pockets.
- Bromo and Sulfonamide Groups : Bromine’s electronegativity and sulfonamide’s hydrogen-bonding capacity (e.g., in 5-bromanyl and N-(4-sulfamoylphenyl) analogs) could enhance binding affinity but increase molecular weight and synthetic complexity.
Ester vs. Amide :
- Methyl/ethyl esters are typically more hydrolytically stable than amides but may exhibit lower bioavailability. Amides (e.g., 5-bromanyl-N-(3-methoxypropyl)-2,3,4-trimethyl-benzamide) often show enhanced metabolic resistance and membrane permeability.
Research Findings and Gaps:
- No direct biological data are provided in the evidence, but thiophene-containing analogs are frequently explored in drug discovery for their kinase inhibitory activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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